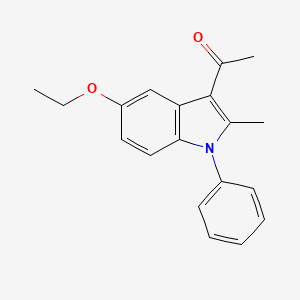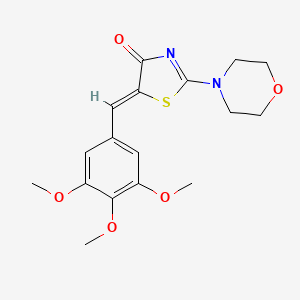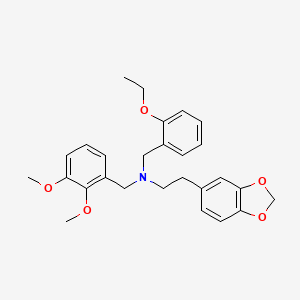![molecular formula C32H34N2O3 B11613896 1-[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11613896.png)
1-[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.
Cyclization Reactions: These reactions form the dibenzo[b,e][1,4]diazepin ring system.
Acetylation Reactions: These reactions introduce the acetyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Used for controlled synthesis of intermediate compounds.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signaling pathways.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Dibenzo[b,e][1,4]diazepin Derivatives: Compounds with similar core structures but different functional groups.
Phenyl-Substituted Compounds: Compounds with phenyl groups substituted at different positions.
Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions.
Properties
Molecular Formula |
C32H34N2O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-acetyl-6-(4-tert-butylphenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-20(35)34-28-9-7-6-8-26(28)33-27-18-23(21-12-16-25(37-5)17-13-21)19-29(36)30(27)31(34)22-10-14-24(15-11-22)32(2,3)4/h6-17,23,31,33H,18-19H2,1-5H3 |
InChI Key |
DELQMJHZFPGBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid](/img/structure/B11613817.png)
![2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11613828.png)
![5-(2-hydroxy-4-methylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613833.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11613839.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613845.png)

![5-[4-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11613859.png)

![5'-Acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B11613868.png)
![N-benzyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613876.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11613883.png)
![2-{(E)-2-[4-(acetyloxy)-2-bromo-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11613886.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11613899.png)
